2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that synthesizes thiophene derivatives. This method typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Gewald reaction for large-scale synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications in neurodegenerative diseases.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby improving cognitive function in conditions like Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetamido)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide
- 2-Acetamido-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
What sets 2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique cyclohepta[b]thiophene structure, which may confer distinct biological activities and chemical properties. This structural uniqueness can lead to different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-acetamido-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c1-12-8-6-7-10-15(12)21-18(23)17-14-9-4-3-5-11-16(14)24-19(17)20-13(2)22/h6-8,10H,3-5,9,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
XCMQSXZRFWXPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C |
Origin of Product |
United States |
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